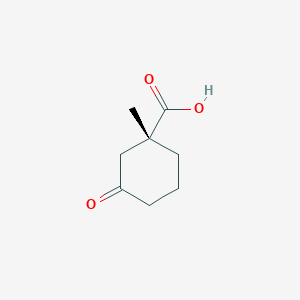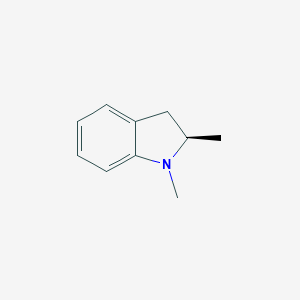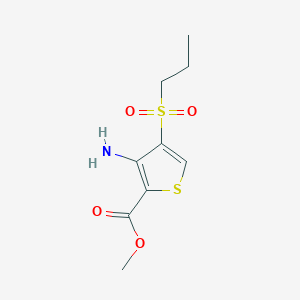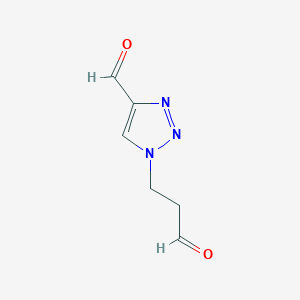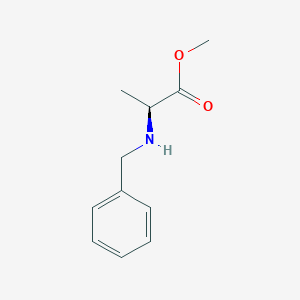
(S)-methyl 2-(benzylamino)propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-Methyl 2-(benzylamino)propanoate involves several key steps, including protection and deprotection strategies, functional group transformations, and stereochemical considerations. For instance, the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These multifunctional compounds are versatile synthons for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).
Molecular Structure Analysis
The molecular structure of (S)-Methyl 2-(benzylamino)propanoate is characterized by its stereochemical arrangement, which significantly influences its reactivity and the nature of products formed in its reactions. The compound's structure can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods, providing insights into its electronic configuration and spatial arrangement. This structural information is crucial for understanding its interaction with various reagents and catalysts in synthetic applications.
Chemical Reactions and Properties
(S)-Methyl 2-(benzylamino)propanoate undergoes various chemical reactions, leveraging its functional groups for further transformations. These reactions include nucleophilic substitutions, condensation reactions, and cycloadditions, enabling the synthesis of complex organic molecules. For example, the compound can serve as a precursor for the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates through reactions with sodium methoxide in methanol (Lim et al., 2008).
Applications De Recherche Scientifique
Synthesis and Polymerization
Synthesis of Methyl Propanoate Methyl propanoate, a precursor for polymethyl methacrylates, can be produced through the Baeyer-Villiger monooxygenase (BVMO) process. This enzymatic method provides an alternative route for synthesizing methyl propanoate, showcasing the compound's utility in material synthesis (van Beek et al., 2014).
Electrochromic Polymer Networks (S)-methyl 2-(benzylamino)propanoate serves as a precursor for the synthesis of electrochromic polymers. Poly(4-(diphenylamino)benzyl methacrylate), synthesized using this compound, displays unique optical properties and electrochemical behavior. This application illustrates the compound's role in developing materials with potential electronic and optical applications (Negru et al., 2014).
Chemical Transformations and Reactions
Chemical Transformations (S)-methyl 2-(benzylamino)propanoate is involved in complex chemical transformations. For instance, it participates in the formation of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates or methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, illustrating its versatility in synthetic chemistry and the synthesis of heterocyclic compounds (Lim et al., 2007).
Catalytic Hydrogenation The compound plays a role in the hydrogenation of benzonitrile to benzylamine, demonstrating its utility in catalytic processes and industrial chemistry (Bawane & Sawant, 2004).
Analytical Applications
Determination of Preservatives Analytical applications of (S)-methyl 2-(benzylamino)propanoate include the determination of preservatives in cosmetics and food samples, showcasing its relevance in ensuring product safety and compliance with health standards (Memon et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-(benzylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVDOHPKFIBYPZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441384 | |
| Record name | (S)-methyl 2-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-(benzylamino)propanoate | |
CAS RN |
159721-22-9 | |
| Record name | (S)-methyl 2-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(benzylamino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
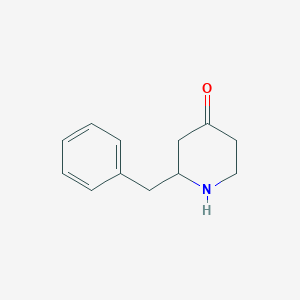
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)
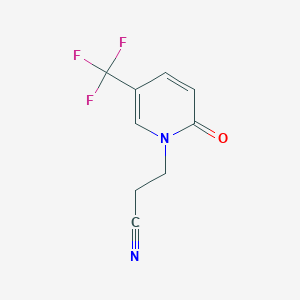
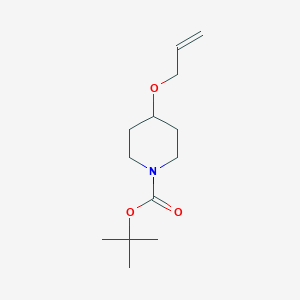
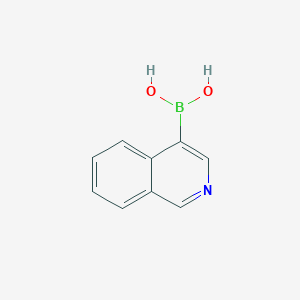
![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)
